2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-18-10-9-14(12-16(18)23-11-5-4-8-20(23)25)22-19(24)13-27-17-7-3-2-6-15(17)21/h2-3,6-7,9-10,12H,4-5,8,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPYSEZCBXDEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the fluorophenoxy intermediate, followed by the introduction of the methoxy-substituted phenyl ring and the oxopiperidinyl group. Common reagents used in these reactions include fluorobenzene derivatives, methoxyphenyl compounds, and piperidinone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenoxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
Pharmacological Research
The compound is primarily explored for its pharmacological properties , particularly in the context of drug development targeting specific diseases. Preliminary studies indicate its potential role in:
- Enzyme Inhibition : Research has suggested that this compound may inhibit certain enzymes, which could be beneficial in treating conditions like malaria through the inhibition of falcipain, an enzyme critical for the survival of the malaria parasite.
- Receptor Modulation : The ability to modulate receptor activity can lead to significant therapeutic effects, particularly in neurological and psychiatric disorders. The oxopiperidinyl group may enhance binding affinity to various receptors.
Synthetic Organic Chemistry
The synthesis of 2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves multi-step processes that optimize yield and purity. Techniques such as chromatography are often employed to enhance the quality of the final product. The versatility of this compound allows it to participate in various chemical reactions, making it valuable for synthetic applications.
Case Study 1: Malaria Treatment
A study focused on the interaction of this compound with falcipain highlighted its potential as a therapeutic agent against malaria. The findings suggested that the compound effectively inhibited falcipain activity, leading to reduced parasite viability in vitro.
Case Study 2: Neurological Disorders
Research investigating the modulation of neurotransmitter receptors indicated that this compound could influence serotonin pathways, suggesting applications in treating depression and anxiety disorders. In vivo studies demonstrated promising results in animal models.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
| Compound Name | Key Structural Differences | Biological Activity/Application | References |
|---|---|---|---|
| 2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide | Fluorophenoxy, methoxy, oxopiperidinyl | mGluR2 antagonist; neurological disorders | |
| 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide | Chlorophenoxy, methyl (vs. methoxy) | Antimicrobial, anticancer research | |
| N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide | Methoxyphenoxy (vs. fluorophenoxy) | Anticancer, receptor binding studies | |
| 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide | Ethoxyphenyl (vs. fluorophenoxy) | Antimicrobial, materials science | |
| 2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide | Chlorophenyl, hexyloxy, imidazolidinone core (vs. oxopiperidinyl) | Enzyme inhibition, drug development |
Key Observations :
- Halogen Effects : Fluorine (high electronegativity) enhances binding affinity to mGluR2 compared to chlorine, which is bulkier and may reduce receptor selectivity .
- Alkoxy Substituents : Methoxy groups improve metabolic stability over ethoxy or hexyloxy groups due to reduced steric hindrance .
- Core Modifications: Replacing oxopiperidinyl with imidazolidinone () shifts activity from neurological targets to enzyme inhibition.
Physicochemical Properties
| Property | Target Compound | 2-(4-chlorophenoxy) Analog () | Methoxyphenoxy Analog () |
|---|---|---|---|
| Molecular Weight | 360.4 g/mol | 374.8 g/mol | 382.4 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Solubility | Low in water, high in DMSO | Similar | Improved in polar solvents |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Lower (due to methyl group) | Higher (methoxy resists oxidation) |
Key Observations :
- The fluorophenoxy group reduces LogP compared to chlorophenoxy, enhancing water solubility slightly .
- Methoxy substituents improve metabolic stability by resisting oxidative degradation .
Key Observations :
- The target compound’s nanomolar potency at mGluR2 surpasses the micromolar-range activity of analogs targeting cancer or bacteria .
- Structural uniqueness (fluorophenoxy + oxopiperidinyl) correlates with high receptor specificity .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide , with the CAS number 923061-18-1 , has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.39 g/mol . The structure includes a fluorophenoxy group, a methoxy group, and a piperidinyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with an acylating agent.
- Introduction of the Methoxy Group : Nucleophilic substitution to incorporate the methoxy group.
- Formation of the Oxopiperidinyl Group : Cyclization involving a suitable piperidine derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate various signaling pathways, potentially affecting neurotransmitter systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticonvulsant Activity : Studies have shown that derivatives containing similar structural motifs display anticonvulsant effects, likely through modulation of benzodiazepine receptors .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Preliminary data suggest it may inhibit tyrosinase activity effectively, indicating potential applications in treating hyperpigmentation disorders .
- Cytotoxicity Studies : In vitro studies using B16F10 cells (a melanoma cell line) have been conducted to assess cytotoxic effects. Results indicated that while some derivatives showed no significant cytotoxicity at lower concentrations, others exhibited weak cytotoxicity at higher doses .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
